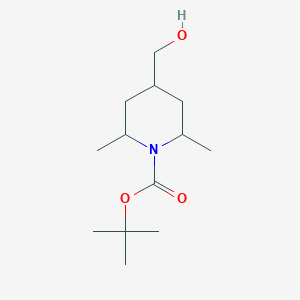

1-Boc-2,6-dimethyl-4-Piperidinemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-2,6-dimethyl-4-Piperidinemethanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can be scaled up using continuous flow microreactor systems. This method allows for efficient and controlled synthesis of the compound, reducing the reaction time and improving the yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under basic conditions. Key examples include:

Key Findings :

-

Sodium hydride or potassium tert-butoxide facilitates deprotonation of the hydroxymethyl group, enabling ether formation .

-

Steric hindrance from the 2,6-dimethyl groups may reduce reactivity compared to unsubstituted analogs .

Mitsunobu Reactions

The Mitsunobu reaction is employed to form ether bonds with phenolic or hydroxyl-containing substrates:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzonitrile | DIAD, PPh₃, THF, 24h | Cyanophenoxy-methylpiperidine derivative | 17g | |

| 2,6-Dichloropyridin-3-ol | DIAD, PPh₃, THF, 8h | Chloropyridine ether | – |

Mechanistic Insight :

-

Triphenylphosphine and DIAD mediate the coupling, converting the hydroxymethyl group into a better leaving group .

-

Reactions proceed efficiently at room temperature with moderate to high yields .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield secondary amines:

Optimization Notes :

-

Controlled acid concentration prevents degradation of sensitive functionalities.

-

Deprotection is often followed by immediate use in subsequent reactions due to amine instability .

Stability and Reaction Optimization

-

Thermal Sensitivity : Prolonged heating above 80°C leads to Boc group decomposition .

-

Solvent Compatibility : Reactions in DMF or THF show higher reproducibility than in polar aprotic solvents .

-

Purification Challenges : Silica gel chromatography with ethyl acetate/hexane mixtures effectively isolates products .

Applications De Recherche Scientifique

1-Boc-2,6-dimethyl-4-Piperidinemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but with a phenyl group instead of the dimethyl groups on the piperidine ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an ethoxy group instead of the hydroxymethyl group.

Uniqueness

1-Boc-2,6-dimethyl-4-Piperidinemethanol is unique due to the presence of both the hydroxymethyl and dimethyl groups on the piperidine ring. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Activité Biologique

1-Boc-2,6-dimethyl-4-piperidinemethanol (CAS: 1934594-38-3) is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various synthetic applications. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure and properties:

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Melting Point : 110-112 °C

This compound serves as an intermediate in organic synthesis and has applications in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The exact mechanisms may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity and diabetes .

- Receptor Modulation : Piperidine derivatives often act as agonists or antagonists at specific receptors, influencing physiological responses such as appetite regulation and glucose metabolism .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar piperidine structures have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Anticancer Potential : The inhibition of tumor growth and angiogenesis has been observed with related piperidine derivatives, suggesting a possible role in cancer therapy .

- Neuroprotective Properties : Some studies indicate that piperidine derivatives may protect neuronal cells from apoptosis, which could be beneficial in neurodegenerative conditions .

Case Studies

A recent study evaluated the pharmacological effects of various piperidine derivatives, including this compound. The findings highlighted its potential as a lead compound for further development due to its promising activity against specific targets related to metabolic disorders.

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Piperidine Derivative X | Anticancer | Reduced tumor size in animal models |

| Piperidine Derivative Y | Neuroprotective | Decreased apoptosis in neuronal cells |

In Vitro Studies

In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines and modulate inflammatory pathways. For instance, compounds structurally similar to this compound have been reported to suppress the migration of endothelial cells, crucial for angiogenesis .

In Vivo Studies

Animal model studies suggest that piperidine derivatives can effectively reduce tumor growth and exhibit neuroprotective effects during ischemic events. These findings underscore the therapeutic potential of these compounds in clinical settings .

Propriétés

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEYOBAWLIQOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.